1-Boc-3-M-tolylpiperazine

Descripción general

Descripción

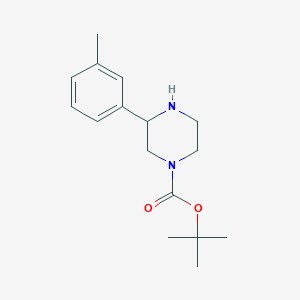

1-Boc-3-M-tolylpiperazine, also known as tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.

Métodos De Preparación

The synthesis of 1-Boc-3-M-tolylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in the piperazine ring, allowing the other amine group to react with 3-methylbenzyl chloride to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

1-Boc-3-M-tolylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: It can be used in coupling reactions with aryl halides to form arylpiperazine derivatives, which are important intermediates in pharmaceutical synthesis.

Common reagents used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and solvents such as dichloromethane and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Boc-3-M-tolylpiperazine serves as a versatile building block in the synthesis of biologically active molecules. It has been utilized in the development of compounds that target various receptors implicated in neurological disorders. For example, it has been involved in the synthesis of CCR5 antagonists, which exhibit anti-HIV-1 activity, and opioid receptor modulators, indicating its relevance in the treatment of addiction and pain management .

Pharmacological Studies

Research involving this compound often focuses on its binding affinities to various receptors. Interaction studies utilize techniques such as molecular docking and in vitro assays to evaluate its pharmacological profile. These studies are crucial for understanding the therapeutic potential of the compound and its derivatives.

Key Findings:

- Binding Affinities: Preliminary studies suggest that this compound derivatives may exhibit significant binding to serotonin and dopamine receptors, which are critical targets for antidepressants and antipsychotics.

- In Vitro Activity: Compounds derived from this compound have shown promising results in cell lines relevant to neurological conditions, indicating potential for further development .

Synthesis of Novel Compounds

The synthesis of this compound typically involves several key steps that maintain the integrity of the piperazine structure while allowing for functionalization at various positions. This versatility enables chemists to create a library of derivatives with tailored biological activities.

Synthesis Overview:

- Initial Steps: The synthesis often begins with the formation of the piperazine core, followed by Boc protection.

- Functionalization: Subsequent reactions introduce various substituents that enhance biological activity or selectivity towards specific targets .

Case Study 1: Anti-Cancer Activity

In one study, derivatives of this compound were evaluated for their anti-proliferative effects against cancer cell lines such as HCT-15 and HCC1937. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like Olaparib, suggesting enhanced efficacy against resistant cancer types .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| B1 | 2.89 | HCT-15 |

| B1 | 3.26 | HCC1937 |

| Olaparib | 45.53 | HCT-15 |

Case Study 2: Neurological Applications

Another research effort highlighted the potential of this compound derivatives as novel antidepressants. Through structure-activity relationship (SAR) studies, specific modifications were found to enhance selectivity towards serotonin receptors while minimizing side effects associated with traditional antidepressants .

Mecanismo De Acción

The mechanism of action of 1-Boc-3-M-tolylpiperazine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc-protected piperazine moiety allows for selective reactions at the unprotected nitrogen atom, facilitating the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the final compounds synthesized from this compound .

Comparación Con Compuestos Similares

1-Boc-3-M-tolylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:

1-Boc-piperazine: A simpler derivative with a Boc-protected piperazine ring, used in similar synthetic applications.

1-Boc-4-benzylpiperazine: Another derivative with a benzyl group attached to the piperazine ring, used in the synthesis of pharmaceutical compounds.

The uniqueness of this compound lies in the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity, making it valuable in the synthesis of certain biologically active molecules.

Actividad Biológica

1-Boc-3-M-tolylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen and a methyl-tolyl group at the 3-position. The compound can be synthesized through various methods, primarily involving nucleophilic substitution reactions and deprotection strategies.

Synthesis Overview:

- Starting Materials: Piperazine, methyl-toluene derivatives, and Boc anhydride.

- Key Reactions:

- Nucleophilic Substitution: The Boc-protected amine can participate in substitution reactions, allowing for the introduction of different substituents.

- Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which is crucial for further functionalization.

The mechanism of action of this compound primarily involves its role as an intermediate in synthesizing biologically active compounds. The piperazine moiety allows selective reactions at the nitrogen atom, facilitating the formation of complex molecules with specific biological activities. This compound has been used to develop ligands targeting neurotransmitter receptors, which are significant in treating various psychiatric disorders.

Biological Activity

This compound has shown promise in several biological assays:

- Receptor Binding Studies: Interaction studies have indicated potential binding affinities to various receptors, including serotonin and dopamine receptors. These studies are critical for understanding its pharmacological profile.

- Antiproliferative Activity: In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, some derivatives showed IC50 values below 3 μM against androgen receptors (AR), indicating strong antagonistic potency .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound and its derivatives:

- Anti-Chagas Activity:

- Cytotoxicity Against Cancer Cells:

-

Neurotransmitter Receptor Interaction:

- Studies on receptor-ligand interactions revealed that compounds derived from this compound could serve as effective ligands for neurotransmitter receptors, which are crucial in developing treatments for neurological disorders .

Comparative Analysis

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Boc-piperazine | Simple Boc protection on piperazine | Used primarily as an intermediate |

| 3-Methylpiperazine | Methyl group at position 3 | Directly involved in antidepressant activity |

| 1-(3-Tolyl)piperazine | Tolyl group at position 1 | Exhibits distinct receptor binding profiles |

| 4-(Methylthio)piperidine | Contains a sulfur atom | Potential applications in anti-cancer therapies |

Propiedades

IUPAC Name |

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBHBWSKAGCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857148 | |

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-73-0 | |

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.